5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(Furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features both furan and thiophene rings, which are known for their aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Furan and Thiophene Rings: The furan and thiophene rings can be introduced through electrophilic aromatic substitution reactions. For instance, the furan ring can be attached using a Friedel-Crafts acylation reaction, while the thiophene ring can be introduced via a similar electrophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to minimize waste and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the furan and thiophene rings, potentially leading to dihydrofuran and dihydrothiophene derivatives.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nitration typically involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran and dihydrothiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of both furan and thiophene rings suggests that it may exhibit bioactivity, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or conductive polymers
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole: Similar structure but with the thiophene ring in a different position.
5-(Furan-2-yl)-1-methanesulfonyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole: Contains a pyridine ring instead of a thiophene ring.
5-(Furan-2-yl)-1-methanesulfonyl-3-(phenyl)-4,5-dihydro-1H-pyrazole: Features a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole lies in its combination of furan and thiophene rings, which provide a distinct electronic and steric environment. This combination can lead to unique reactivity and bioactivity profiles, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(furan-2-yl)-2-methylsulfonyl-5-thiophen-3-yl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-19(15,16)14-11(12-3-2-5-17-12)7-10(13-14)9-4-6-18-8-9/h2-6,8,11H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJLTNQHNXFIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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